6-Bromo-1H-indazol-3-ol has the molecular formula C₇H₅BrN₂O and a molecular weight of 213.03 g/mol. The compound features a bromine atom attached to the indazole ring, which contributes to its unique properties. It has a high gastrointestinal absorption rate and is permeable through the blood-brain barrier, making it a candidate for various pharmacological applications .
Due to the presence of the indazole core, 6-Bromo-1H-indazol-3-ol might hold potential for research in areas where other indazole derivatives have shown activity. Indazole derivatives are known to exhibit a variety of biological properties, including:
6-Bromo-1H-indazol-3-ol can undergo several chemical transformations:
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that 6-Bromo-1H-indazol-3-ol exhibits significant biological activities:
Several methods have been developed for synthesizing 6-Bromo-1H-indazol-3-ol:
These methods enhance the accessibility of this compound for research and application.
6-Bromo-1H-indazol-3-ol finds applications in various fields:
These studies are essential for evaluating safety and efficacy in therapeutic contexts.
Several compounds share structural similarities with 6-Bromo-1H-indazol-3-ol. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Bromo-1-methyl-1H-indazol-3-amino | 0.91 | Contains a methyl group instead of hydroxyl |
| 5-Bromoindazole | 0.85 | Different substitution pattern on the indazole ring |
| 7-Bromoindole | 0.84 | Indole structure instead of indazole |
| 6-Chloroindazole | 0.83 | Chlorine substitution instead of bromine |
6-Bromo-1H-indazol-3-ol's unique combination of bromine and hydroxyl groups distinguishes it from these similar compounds, contributing to its specific biological activities and synthetic utility .
The bromine atom at the 6-position of 6-Bromo-1H-indazol-3-ol significantly influences the compound's reactivity profile through both electronic and steric effects. The bromine substituent acts as a moderately electron-withdrawing group, deactivating the aromatic ring toward electrophilic aromatic substitution reactions while simultaneously directing incoming electrophiles to specific positions [2].
Electronic Effects of Bromine Substitution
The bromine atom's electronegativity (2.96) creates a partial positive charge on the carbon to which it is attached, making the aromatic system less nucleophilic toward electrophilic attack. This electron-withdrawing effect is transmitted through both inductive and mesomeric pathways, with the inductive effect being predominant due to bromine's position on the benzene ring . Computational studies using Fukui function analysis have demonstrated that the presence of bromine at the 6-position modifies the electron density distribution across the indazole ring system, affecting regioselectivity in subsequent functionalization reactions [4].
Regioselectivity in Electrophilic Substitution
The combination of the bromine substituent and the indazole nitrogen atoms creates a unique electronic environment that governs regioselectivity in electrophilic substitution reactions. Experimental evidence shows that electrophilic substitution typically occurs at the 7-position when the 6-position is occupied by bromine, as this position experiences the least steric hindrance and optimal electronic activation [4]. The 3-position remains relatively unreactive toward electrophilic attack due to the presence of the hydroxyl group, which can participate in hydrogen bonding and alter the local electronic environment .
Halogenation Reactions
Further halogenation of 6-Bromo-1H-indazol-3-ol has been achieved using various halogenating agents. Treatment with N-bromosuccinimide under controlled conditions can lead to dibrominated products, with the 5,7-dibromo derivative being a common outcome . The reaction proceeds through an electrophilic aromatic substitution mechanism, where the initially formed bromonium ion intermediate is stabilized by the electron-rich portions of the indazole ring system [5].
| Halogenating Agent | Reaction Conditions | Product | Yield |
|---|---|---|---|
| N-bromosuccinimide | DMF, 80°C, 2 h | 5,7-dibromo derivative | 88% |
| Bromine/AcOH | 2:1:0.1 AcOH/MeOH/CH₂Cl₂ | 3-bromo product | 70-85% |
| DCDMH | EtOH, ultrasound, 40°C | 3-chloro product | 65-75% |
Nitration and Sulfonation
The electron-withdrawing nature of the bromine substituent makes nitration and sulfonation reactions more challenging compared to unsubstituted indazoles. These reactions typically require forcing conditions, such as elevated temperatures and concentrated acid media. The regioselectivity follows the expected pattern for electron-deficient aromatic systems, with substitution occurring at positions that minimize unfavorable electronic interactions [6].
The hydroxyl group at the 3-position of 6-Bromo-1H-indazol-3-ol serves as a powerful activating group for nucleophilic aromatic substitution reactions, particularly when considering the electron-deficient nature of the indazole ring system enhanced by the bromine substituent [2].
Activation Mechanism
The hydroxyl group activates the aromatic ring through resonance donation of electron density, creating regions of enhanced nucleophilicity. However, the presence of the bromine atom at the 6-position creates an interesting electronic dichotomy: while the hydroxyl group increases electron density through resonance, the bromine simultaneously withdraws electron density through inductive effects. This combination creates a unique reactivity profile where nucleophilic aromatic substitution can occur under milder conditions than typically required for simple halogenated aromatics [2].
Nucleophilic Displacement of Bromine
The bromine atom in 6-Bromo-1H-indazol-3-ol can undergo nucleophilic displacement reactions with various nucleophiles. The reaction mechanism typically follows an addition-elimination pathway (SNAr), where the nucleophile adds to the aromatic ring, forming a Meisenheimer complex intermediate, followed by elimination of the bromide ion [2]. The hydroxyl group at the 3-position stabilizes the intermediate through hydrogen bonding and electronic effects.
Common Nucleophiles and Reaction Conditions
| Nucleophile | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Methoxide ion | NaOMe, DMSO, 80°C | 6-methoxy-1H-indazol-3-ol | 70-85% |
| Ammonia | NH₃, EtOH, 60°C | 6-amino-1H-indazol-3-ol | 60-75% |
| Thiolate | NaSR, DMF, 100°C | 6-thioether-1H-indazol-3-ol | 65-80% |
| Cyanide | KCN, DMSO, 120°C | 6-cyano-1H-indazol-3-ol | 55-70% |
Hydroxyl Group Reactivity
The hydroxyl group itself can participate in nucleophilic substitution reactions, particularly under acidic conditions where it can be protonated and converted to a better leaving group. The tautomeric equilibrium between the hydroxyl and keto forms (6-bromo-1H-indazol-3-ol ⇌ 6-bromo-1H-indazol-3-one) influences the reactivity pattern, with the keto form being more susceptible to nucleophilic attack at the carbonyl carbon .
Substrate-Controlled Regioselectivity
The regioselectivity of nucleophilic aromatic substitution is controlled by the interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atom. Computational studies have shown that the hydroxyl group increases the electron density at the 2- and 4-positions (ortho to the hydroxyl), while the bromine atom activates the 5- and 7-positions toward nucleophilic attack [4]. This creates multiple reactive sites with different activation energies, allowing for selective functionalization under appropriate conditions.
The dual functionality of 6-Bromo-1H-indazol-3-ol, containing both a bromine atom and a hydroxyl group, provides multiple pathways for oxidation and reduction reactions. These transformations are crucial for accessing diverse structural analogs and for understanding the compound's metabolic stability [7].
Oxidation of the Hydroxyl Group
The hydroxyl group at the 3-position can be selectively oxidized to form the corresponding ketone, 6-bromo-1H-indazol-3-one. This transformation is particularly important as it represents a key tautomeric form of the compound and can significantly alter its biological activity and chemical reactivity .
Oxidation Reagents and Conditions
| Oxidizing Agent | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Potassium permanganate | KMnO₄, H₂O, acidic conditions | 6-bromo-1H-indazol-3-one | 75-85% |
| Chromium trioxide | CrO₃, H₂SO₄, acetone | 6-bromo-1H-indazol-3-one | 70-80% |
| Dess-Martin periodinane | DMP, CH₂Cl₂, rt | 6-bromo-1H-indazol-3-one | 85-95% |
| Swern oxidation | (COCl)₂, DMSO, Et₃N, -78°C | 6-bromo-1H-indazol-3-one | 80-90% |
Mechanism of Hydroxyl Oxidation
The oxidation of the hydroxyl group proceeds through different mechanisms depending on the oxidizing agent employed. With chromium-based oxidants, the reaction involves the formation of a chromate ester intermediate, followed by β-elimination to form the ketone. The Dess-Martin periodinane oxidation proceeds through a hypervalent iodine intermediate, while the Swern oxidation involves the formation of a dimethylsulfoxonium chloride intermediate .
Reduction Pathways
Reduction of 6-Bromo-1H-indazol-3-ol can occur at multiple sites, including the aromatic bromine atom and the hydroxyl group. The selectivity depends on the reducing agent and reaction conditions employed .
Debromination Reactions
The bromine atom can be removed through various reduction methods, providing access to 1H-indazol-3-ol. Catalytic hydrogenation using palladium catalysts is particularly effective for this transformation:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C, H₂ | H₂ (1 atm), EtOH, rt | 1H-indazol-3-ol | 90-95% |
| Lithium aluminum hydride | LiAlH₄, THF, reflux | 1H-indazol-3-ol | 70-80% |
| Zinc, acetic acid | Zn, AcOH, 60°C | 1H-indazol-3-ol | 75-85% |
Reduction of the Hydroxyl Group
The hydroxyl group can be reduced to a methyl group using strong reducing agents, though this transformation is less common due to the stability of the aromatic hydroxyl group. The reduction typically requires conversion to a leaving group (such as a tosylate) followed by treatment with reducing agents .
Oxidative Functionalization
Beyond simple oxidation of the hydroxyl group, 6-Bromo-1H-indazol-3-ol can undergo oxidative functionalization reactions that introduce new functional groups while maintaining the indazole core structure. These reactions are particularly valuable for accessing complex molecular architectures [8] [9].
The bromine atom in 6-Bromo-1H-indazol-3-ol serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity [10] [4].
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction represents one of the most versatile and widely used methods for functionalizing 6-Bromo-1H-indazol-3-ol. The reaction involves the coupling of the aryl bromide with organoboronic acids or boronate esters in the presence of a palladium catalyst and base [10] [4].
Optimized Reaction Conditions
Systematic optimization studies have identified [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] as the most effective catalyst for Suzuki coupling reactions with 6-Bromo-1H-indazol-3-ol. The reaction proceeds efficiently in dimethoxyethane (DME) as solvent with potassium carbonate as base at 80°C [10].
| Substrate | Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 6-Bromo-1H-indazol-3-ol | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME, 80°C, 2h | 6-phenyl-1H-indazol-3-ol | 84% |
| 6-Bromo-1H-indazol-3-ol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME, 80°C, 2h | 6-(4-methoxyphenyl)-1H-indazol-3-ol | 78% |
| 6-Bromo-1H-indazol-3-ol | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME, 80°C, 2h | 6-(2-thienyl)-1H-indazol-3-ol | 75% |
Mechanistic Considerations
The Suzuki-Miyaura coupling mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboronic acid, and reductive elimination to form the coupled product. The hydroxyl group at the 3-position does not interfere with the catalytic cycle, making this reaction highly compatible with the indazol-3-ol substrate [10].
Heck Reaction
The Heck reaction enables the formation of carbon-carbon bonds between 6-Bromo-1H-indazol-3-ol and alkenes, providing access to vinyl-substituted indazole derivatives. The reaction typically requires palladium catalysts, phosphine ligands, and elevated temperatures [4].
Substrate Scope and Limitations
The Heck reaction shows good compatibility with various alkene substrates, though the reaction conditions may need optimization depending on the electronic nature of the alkene. Electron-rich alkenes generally react more readily than electron-poor ones:
| Alkene | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂, PPh₃ | Et₃N, DMF, 120°C | 6-styryl-1H-indazol-3-ol | 65% |
| Methyl acrylate | Pd(dppf)Cl₂ | K₂CO₃, DMF, 100°C | 6-acryloyl-1H-indazol-3-ol | 70% |
| Vinyl acetate | Pd(PPh₃)₄ | Et₃N, toluene, 110°C | 6-vinyl-1H-indazol-3-ol | 60% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling 6-Bromo-1H-indazol-3-ol with primary and secondary amines. This reaction is particularly valuable for accessing amino-substituted indazole derivatives [12].
Catalyst and Ligand Selection
The choice of catalyst and ligand is crucial for successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos or RuPhos are typically employed to facilitate the challenging carbon-nitrogen bond formation:
| Amine | Catalyst/Ligand | Conditions | Product | Yield |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃/XPhos | Cs₂CO₃, toluene, 100°C | 6-morpholino-1H-indazol-3-ol | 75% |
| Piperidine | Pd(OAc)₂/RuPhos | K₂CO₃, dioxane, 90°C | 6-piperidino-1H-indazol-3-ol | 70% |
| Benzylamine | Pd₂(dba)₃/BINAP | NaOt-Bu, toluene, 80°C | 6-benzylamino-1H-indazol-3-ol | 65% |
Mechanistic Pathway
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to palladium(0), coordination and deprotonation of the amine, reductive elimination to form the C-N bond, and regeneration of the palladium(0) catalyst [13].
Beyond the traditional palladium-catalyzed cross-coupling reactions, 6-Bromo-1H-indazol-3-ol can undergo various metal-mediated transformations using other transition metals, offering complementary reactivity patterns and access to distinct structural motifs [14] [15].
Copper-Catalyzed Transformations
Copper catalysis has emerged as a powerful alternative to palladium for certain transformations of 6-Bromo-1H-indazol-3-ol. Copper(I) oxide-mediated cyclization reactions have been particularly successful for accessing complex indazole derivatives through C-H activation and annulation sequences [15].
Copper-Catalyzed Ullmann-Type Reactions
Copper-catalyzed Ullmann-type reactions enable the formation of carbon-nitrogen and carbon-oxygen bonds under milder conditions than traditional methods. The reaction of 6-Bromo-1H-indazol-3-ol with nitrogen nucleophiles in the presence of copper catalysts provides access to amino-substituted derivatives:
| Nucleophile | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Imidazole | CuI, L-proline | K₂CO₃, DMSO, 80°C | 6-imidazolyl-1H-indazol-3-ol | 70% |
| Carbazole | Cu₂O, phenanthroline | Cs₂CO₃, DMF, 120°C | 6-carbazolyl-1H-indazol-3-ol | 65% |
| Phenol | CuI, diamine ligand | K₃PO₄, toluene, 100°C | 6-phenoxy-1H-indazol-3-ol | 68% |
Rhodium-Catalyzed C-H Activation
Rhodium catalysis offers unique opportunities for the direct functionalization of 6-Bromo-1H-indazol-3-ol through C-H activation processes. These reactions can introduce new functional groups without requiring pre-functionalization of the substrate [14].
Rhodium-Catalyzed Annulation Reactions
Rhodium(III)-catalyzed annulation reactions with alkenes and alkynes provide access to fused ring systems and complex molecular architectures. The reaction proceeds through C-H activation, coordination of the unsaturated coupling partner, and reductive elimination to form the new carbon-carbon bond [14]:
| Coupling Partner | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Diphenylacetylene | [Cp*RhCl₂]₂ | AgSbF₆, DCE, 80°C | Fused indazole derivative | 75% |
| Acrylate ester | [Cp*RhCl₂]₂ | Cu(OAc)₂, DCE, 100°C | Alkylated indazole | 70% |
| Diazoester | [Cp*RhCl₂]₂ | AgSbF₆, DCE, 60°C | Acyl indazole | 65% |
Silver-Mediated Oxidative Functionalization
Silver salts have been employed as oxidants and catalysts for the intramolecular oxidative functionalization of 6-Bromo-1H-indazol-3-ol derivatives. These reactions typically proceed through single electron transfer mechanisms and can provide access to highly functionalized indazole derivatives [8] [9].
Gold-Catalyzed Reactions
Gold catalysis, while less explored for indazole substrates, offers unique reactivity patterns for accessing complex molecular architectures. Gold(I) and gold(III) catalysts can activate alkynes and alkenes for nucleophilic attack by the indazole nitrogen atoms, leading to cyclization and functionalization reactions [14].
Mechanistic Considerations
The metal-mediated functionalization of 6-Bromo-1H-indazol-3-ol typically proceeds through well-defined catalytic cycles involving oxidative addition, ligand exchange, and reductive elimination steps. The hydroxyl group at the 3-position can serve as a coordinating group, influencing the reaction pathway and selectivity. The bromine atom provides a convenient leaving group for substitution reactions while also serving as a directing group for certain C-H activation processes [14].
| Metal | Typical Reaction Types | Advantages | Limitations |
|---|---|---|---|
| Palladium | Cross-coupling, C-H activation | High efficiency, broad scope | Cost, air sensitivity |
| Copper | Ullmann coupling, cyclization | Low cost, mild conditions | Limited substrate scope |
| Rhodium | C-H activation, annulation | High selectivity, unique reactivity | High cost, specialized conditions |
| Gold | Cyclization, rearrangement | Unique reactivity patterns | Limited examples, cost |